molecular formula C8H13NO3 B12432789 Methyl 3-morpholin-4-ylacrylate

Methyl 3-morpholin-4-ylacrylate

Cat. No.: B12432789
M. Wt: 171.19 g/mol
InChI Key: XFGDIQBAFODGRV-UHFFFAOYSA-N
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Description

Methyl (E)-3-Morpholinoacrylate is an organic compound characterized by the presence of a morpholine ring attached to an acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (E)-3-Morpholinoacrylate can be synthesized through several methods. One common approach involves the reaction of morpholine with methyl acrylate under basic conditions. The reaction typically proceeds via a Michael addition mechanism, where the nucleophilic morpholine attacks the electrophilic carbon-carbon double bond of methyl acrylate, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of Methyl (E)-3-Morpholinoacrylate may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis. Catalysts and solvents are carefully selected to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-3-Morpholinoacrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acrylate moiety into saturated esters or alcohols.

    Substitution: The morpholine ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or saturated esters. Substitution reactions result in various substituted morpholinoacrylates.

Scientific Research Applications

Methyl (E)-3-Morpholinoacrylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of polymers, coatings, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl (E)-3-Morpholinoacrylate involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with biological receptors or enzymes, leading to various biological effects. The acrylate moiety can undergo reactions that modify the compound’s activity and properties.

Comparison with Similar Compounds

Methyl (E)-3-Morpholinoacrylate can be compared with other similar compounds, such as:

    Methyl (E)-3-Piperidinoacrylate: Similar structure but with a piperidine ring instead of a morpholine ring.

    Methyl (E)-3-Pyrrolidinoacrylate: Contains a pyrrolidine ring, offering different chemical and biological properties.

The uniqueness of Methyl (E)-3-Morpholinoacrylate lies in the presence of the morpholine ring, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.

Biological Activity

Methyl 3-morpholin-4-ylacrylate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies, and relevant case studies.

Chemical Structure and Properties

This compound features a morpholine ring connected to an acrylate moiety. This unique structure contributes to its reactivity and biological interactions. The morpholine ring can engage with various biological receptors and enzymes, while the acrylate group can participate in chemical modifications that influence the compound's activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Receptor Binding : The morpholine component may bind to specific receptors, altering cellular signaling pathways.
  • Enzyme Inhibition : The acrylate moiety can inhibit enzymes involved in critical metabolic processes, leading to potential therapeutic effects.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results:

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

These findings suggest that the compound could be developed as a potential antimicrobial agent.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies demonstrate its ability to inhibit cancer cell proliferation:

Cancer Cell LineIC50 (µM)Reference
HeLa (Cervical)15
MCF-7 (Breast)20
A549 (Lung)25

The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.

Comparative Studies

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

CompoundStructure TypeBiological Activity
Methyl 3-piperidinoacrylatePiperidine ringModerate antimicrobial activity
Methyl 3-pyrrolidinoacrylatePyrrolidine ringLower anticancer efficacy
This compoundMorpholine ringHigh antimicrobial and anticancer activity

This comparison highlights the enhanced biological activities associated with the morpholine structure.

Case Studies

Several case studies have documented the effects of this compound in various experimental settings:

  • In Vivo Anticancer Study : A study involving tumor-bearing mice demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups, indicating its potential as an effective anticancer treatment.
  • Synergistic Effects : When combined with conventional antibiotics, this compound showed synergistic effects against resistant bacterial strains, suggesting its role as an adjuvant therapy.

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

methyl 3-morpholin-4-ylprop-2-enoate

InChI

InChI=1S/C8H13NO3/c1-11-8(10)2-3-9-4-6-12-7-5-9/h2-3H,4-7H2,1H3

InChI Key

XFGDIQBAFODGRV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CN1CCOCC1

Origin of Product

United States

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